molecular formula C13H24N2O2 B2916647 tert-Butyl ((3aS,7aR)-octahydro-3aH-isoindol-3a-yl)carbamate CAS No. 1037383-91-7

tert-Butyl ((3aS,7aR)-octahydro-3aH-isoindol-3a-yl)carbamate

Cat. No. B2916647
CAS RN: 1037383-91-7
M. Wt: 240.347
InChI Key: COJNHDCEWDUHMX-ZWNOBZJWSA-N
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Description

Tert-butyl (3aS,7aR)-octahydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is a complex organic compound . It contains a total of 39 bonds, including 17 non-H bonds, 1 multiple bond, 2 rotatable bonds, 1 double bond, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 (thio-) carbamate (aliphatic), 1 secondary amine (aliphatic), and 1 Pyrrolidine .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with a variety of different types of bonds and rings . It includes a five-membered ring and a six-membered ring, as well as a nine-membered ring. The molecule also contains a (thio-) carbamate group, a secondary amine, and a pyrrolidine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 226.32 . It is recommended to store the compound at 0-8°C . More detailed physical and chemical properties may be found in specialized chemical databases or literature.

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its tert-butyl group can be used to introduce steric hindrance, which is beneficial in selective reactions . For example, it can be utilized in the synthesis of complex molecules where the isoindoline moiety is a key structural component.

Medicinal Chemistry

In medicinal chemistry, this compound is used as an intermediate in the synthesis of various pharmacologically active molecules. It has been specifically mentioned as an intermediate for nicotinic acetylcholine receptor agonists , which are important in the treatment of neurodegenerative diseases like Alzheimer’s.

Biosynthesis

Its relevance in nature and potential implication in biosynthetic pathways suggest that this compound could be involved in the natural synthesis of complex organic molecules .

Biodegradation

The tert-butyl group’s unique reactivity pattern also implies that it could play a role in biodegradation processes, aiding in the breakdown of organic compounds in the environment .

properties

IUPAC Name

tert-butyl N-[(3aS,7aR)-1,2,3,4,5,6,7,7a-octahydroisoindol-3a-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-13-7-5-4-6-10(13)8-14-9-13/h10,14H,4-9H2,1-3H3,(H,15,16)/t10-,13-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COJNHDCEWDUHMX-ZWNOBZJWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CCCCC1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@]12CCCC[C@@H]1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl ((3aS,7aR)-octahydro-3aH-isoindol-3a-yl)carbamate

Synthesis routes and methods

Procedure details

A 10% palladium-carbon catalyst (80.0 mg, 20 wt %) was added to a solution of 8-benzyloxycarbonyl-1-tert-butoxycarbonylamino-8-azabicyclo[4.3.0]nonane (optical isomer A) (400 mg, 1.07 mmol) in methanol (10.7 mL) in a nitrogen atmosphere. After the atmosphere was replaced with hydrogen, the mixture was stirred in a hydrogen atmosphere at room temperature for one hour. After the atmosphere was replaced with nitrogen, the reaction solution was filtered through Celite and concentrated under reduced pressure to give the title compound quantitatively.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
Name
8-benzyloxycarbonyl-1-tert-butoxycarbonylamino-8-azabicyclo[4.3.0]nonane
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0 (± 1) mol
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reactant
Reaction Step Three
Name
palladium-carbon
Quantity
80 mg
Type
catalyst
Reaction Step Three
Quantity
10.7 mL
Type
solvent
Reaction Step Three

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